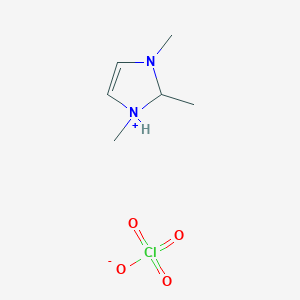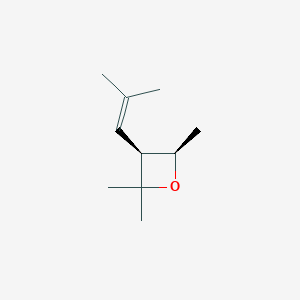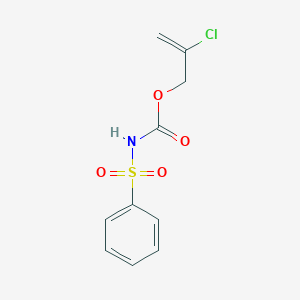
2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloropropenyl group, a benzenesulfonyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with benzenesulfonyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropenyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Hydrolysis Agents: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, thiols, or ethers can be formed.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Oxidation Products: Sulfonic acids or sulfonates are the major products of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate involves the interaction of its functional groups with specific molecular targets. The chloropropenyl group can undergo nucleophilic substitution, while the benzenesulfonyl group can participate in electrophilic reactions. The carbamate group can form hydrogen bonds and interact with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate: Unique due to the presence of both chloropropenyl and benzenesulfonyl groups.
Benzenesulfonyl Chloride: Lacks the carbamate and chloropropenyl groups, primarily used in sulfonamide synthesis.
2-Chloroprop-2-en-1-yl Carbamate: Lacks the benzenesulfonyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
63924-53-8 |
|---|---|
Molekularformel |
C10H10ClNO4S |
Molekulargewicht |
275.71 g/mol |
IUPAC-Name |
2-chloroprop-2-enyl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C10H10ClNO4S/c1-8(11)7-16-10(13)12-17(14,15)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI-Schlüssel |
BTZKNIAKSGYBSF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COC(=O)NS(=O)(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
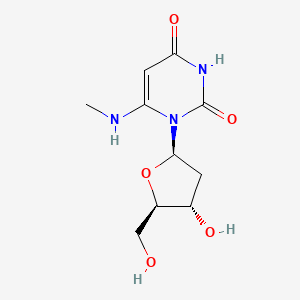
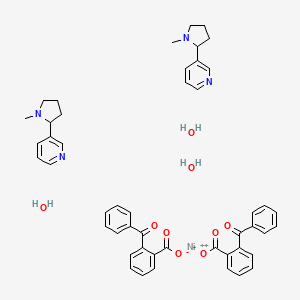
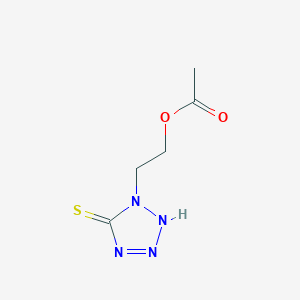
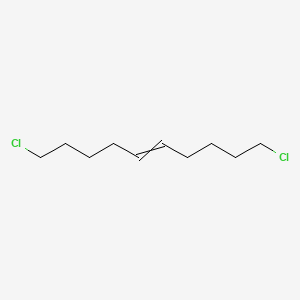

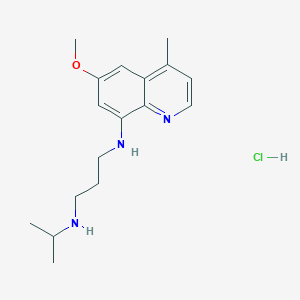
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)


![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
